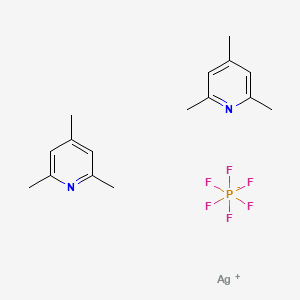

Bis(2,4,6-trimethylpyridine)silver(i)hexafluorophosphate

Description

Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate is a coordination complex with the formula [Ag(Coll)₂]PF₆ (Coll = 2,4,6-trimethylpyridine). It is synthesized via the reaction of silver nitrate, potassium hexafluorophosphate, and 2,4,6-trimethylpyridine in aqueous ethanol, yielding a white crystalline solid with high purity (95% yield) . The compound exhibits a linear geometry at the silver center, coordinated by two collidine ligands, with the hexafluorophosphate anion balancing the charge . Its stability is moderate, requiring storage in the dark at 0–4°C to prevent decomposition .

Properties

Molecular Formula |

C16H22AgF6N2P |

|---|---|

Molecular Weight |

495.19 g/mol |

IUPAC Name |

silver;2,4,6-trimethylpyridine;hexafluorophosphate |

InChI |

InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;+1;-1 |

InChI Key |

XONPDOJDPLFKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag+] |

Origin of Product |

United States |

Preparation Methods

The reaction is carried out in distilled water, and the resulting product is filtered, washed, and dried under high vacuum . The detailed steps are as follows:

- Dissolve 100 g of silver nitrate and 109.3 g of potassium hexafluorophosphate in 1 L of distilled water.

- Add 221 mL of 2,4,6-trimethylpyridine over 10 minutes while stirring.

- A white solid forms, which is then filtered, washed with water, and dried in a desiccator under high vacuum over phosphorus pentoxide for one week .

Chemical Reactions Analysis

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one ligand is replaced by another.

Electrophilic Halogenation: It is used in specific electrophilic halogenations, such as the preparation of iodine and bromine derivatives.

Common reagents used in these reactions include iodine, bromine, and methylene chloride. The major products formed from these reactions are silver iodide and silver bromide .

Scientific Research Applications

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in halogenation reactions.

Biology and Medicine:

Industry: It is used in the production of other silver-based compounds and materials.

Mechanism of Action

The mechanism of action of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate involves its ability to act as a source of silver ions (Ag+). These silver ions can interact with various molecular targets, including proteins and nucleic acids, leading to their inactivation. The hexafluorophosphate anion (PF6-) helps stabilize the silver ion in solution .

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₆H₂₂AgF₆N₂P

- Molecular weight: 495.20 g/mol

- Melting point: Not explicitly reported, but decomposition occurs above 130°C .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane), but precipitates in aqueous media due to low water solubility .

Comparison with Similar Compounds

Bis(2,4,6-Trimethylpyridine)Halogen(I)Hexafluorophosphates

The silver complex serves as a precursor for halogen analogs (Br, I) via metathesis reactions:

- Bis(2,4,6-trimethylpyridine)bromine(I)hexafluorophosphate : Synthesized by reacting the silver complex with bromine in dichloromethane (83–95% yield). It is a white solid (mp 127–128°C) and stable at room temperature for months .

- Bis(2,4,6-trimethylpyridine)iodine(I)hexafluorophosphate : Prepared similarly using iodine, yielding a yellowish solid (mp 132–133°C). It is less stable than the bromine analog, requiring refrigeration for long-term storage .

| Property | Silver Complex | Bromine Complex | Iodine Complex |

|---|---|---|---|

| Central ion | Ag⁺ | Br⁺ | I⁺ |

| Yield (%) | 88–95 | 83–95 | 80–88 |

| Melting point (°C) | Decomposes >130 | 127–128 | 132–133 |

| Stability | Moderate | High | Moderate |

Triazine-Based Silver Complex

A structurally distinct derivative, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)silver(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, incorporates a triazine core. This compound is synthesized in 95% yield and used as a precursor for advanced iodination reagents . Its enhanced solubility in ethanol and stability under anhydrous conditions make it suitable for electron paramagnetic resonance (EPR) applications .

Functional Comparisons

Antimicrobial Activity

Silver pillarplexes (including [Ag(Coll)₂]PF₆) exhibit higher antimicrobial activity and cytotoxicity against HepG2 cells compared to gold analogs. However, their low water solubility limits efficacy, as more soluble salts (e.g., acetates) show superior activity .

| Compound | Antimicrobial Activity (RFU) | Cytotoxicity (HepG2) | Water Solubility |

|---|---|---|---|

| [Ag(Coll)₂]PF₆ | High | High | Low |

| [Au(Coll)₂]PF₆ | Moderate | Low | Low |

| AgNO₃ | High | High | High |

Stability and Handling

All hexafluorophosphate salts are moisture-sensitive and require inert storage conditions. The silver complex is less hygroscopic than perchlorate analogs, enhancing its practicality in synthetic workflows . Halogen derivatives decompose upon prolonged exposure to light, necessitating dark storage .

Biological Activity

Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate (abbreviated as Ag(TMP)PF6) is a coordination compound that has garnered attention due to its potential applications in various fields, including catalysis and organic synthesis. However, its biological activity remains an area of ongoing research. This article aims to provide a comprehensive overview of the biological activity of Ag(TMP)PF6, supported by data tables, case studies, and relevant research findings.

Ag(TMP)PF6 is characterized by its non-hygroscopic nature and ease of preparation. It is synthesized through the reaction of silver(I) nitrate with 2,4,6-trimethylpyridine in the presence of potassium hexafluorophosphate. The compound exhibits a crystalline structure and is soluble in polar solvents, which enhances its applicability in biological assays.

Biological Activity Overview

The biological activity of Ag(TMP)PF6 has been investigated primarily in the context of its antimicrobial properties and potential cytotoxic effects on various cell lines. Below are key findings from recent studies:

Antimicrobial Activity

-

Inhibition of Bacterial Growth : Research indicates that Ag(TMP)PF6 demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with cellular metabolism.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Fungal Activity : Preliminary studies suggest that Ag(TMP)PF6 also exhibits antifungal properties, particularly against Candida albicans with an MIC of 32 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various human cell lines to assess the safety profile of Ag(TMP)PF6. The results indicate:

- HeLa Cells : IC50 values were determined at approximately 25 µg/mL, indicating moderate cytotoxicity.

- MCF-7 Cells : The compound showed lower cytotoxicity with an IC50 value exceeding 50 µg/mL.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Ag(TMP)PF6 was tested against clinical isolates of Staphylococcus aureus. The study demonstrated that treatment with the compound significantly reduced bacterial viability within 24 hours, supporting its potential use as an antibacterial agent.

Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the effects of Ag(TMP)PF6 on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that while Ag(TMP)PF6 inhibited cell proliferation in MDA-MB-231 cells effectively, MCF-7 cells were less affected, suggesting differential sensitivity based on cell type.

The antimicrobial efficacy of Ag(TMP)PF6 is attributed to silver's well-known ability to interact with thiol groups in proteins and disrupt cellular functions. This interaction leads to increased oxidative stress within microbial cells, resulting in cell death.

Q & A

FAQs for Researchers on Bis(2,4,6-trimethylpyridine)silver(I) Hexafluorophosphate

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via ligand exchange or metathesis reactions. A general approach involves reacting a silver precursor (e.g., AgNO₃) with 2,4,6-trimethylpyridine (collidine) in a polar solvent (e.g., acetonitrile), followed by anion exchange with hexafluorophosphate salts (e.g., NH₄PF₆ or KPF₆). Microwave-assisted synthesis, as demonstrated for analogous cobalt complexes (e.g., microwave irradiation at 100°C for 30 minutes), may enhance reaction efficiency . Key parameters include stoichiometric ratios (Ag⁺:ligand = 1:2), solvent purity, and inert atmosphere to prevent Ag⁺ reduction. Yield optimization requires monitoring via NMR or elemental analysis .

Q. Which characterization techniques are critical for confirming the structure and purity of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate?

- Methodological Answer :

- X-ray crystallography : Resolves Ag⁺ coordination geometry (e.g., linear vs. trigonal) and ligand arrangement. Structural data for related silver complexes (e.g., bond angles of 116.7–122.9° between Ag–N bonds) provide benchmarks .

- ¹H/¹³C NMR : Verifies ligand integrity; collidine protons appear as distinct singlets (δ 2.3–2.6 ppm for methyl groups).

- Elemental analysis : Confirms C, H, N, and Ag content (theoretical formula: C₁₆H₂₂AgF₆N₂P) .

- ESI-MS : Detects [Ag(collidine)₂]⁺ ions (m/z ~450–460) and PF₆⁻ counterion (m/z ~145) .

Q. How should researchers handle and store Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate to ensure stability?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Storage under inert gas (Ar/N₂) at 0–10°C in amber glass vials is recommended. Hexafluorophosphate salts are prone to hydrolysis in humid conditions, releasing HF; thus, glovebox handling and anhydrous solvents (e.g., dried CH₂Cl₂) are essential . Periodic FT-IR monitoring (PF₆⁻ peaks at 740–830 cm⁻¹) detects decomposition.

Q. What role do the methyl substituents on the pyridine ligand play in the compound’s reactivity?

- Methodological Answer : The 2,4,6-trimethyl groups sterically shield the Ag⁺ center, preventing oligomerization and enhancing solubility in nonpolar solvents. Comparative studies with unsubstituted pyridine ligands show reduced Lewis acidity in methylated derivatives, impacting catalytic activity. Substituent effects can be probed via Hammett constants or DFT calculations .

Q. How can solubility properties be leveraged for purification or application in heterogeneous systems?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Recrystallization from CH₃CN/Et₂O mixtures improves purity. For heterogeneous catalysis, immobilization on silica or polymer supports via ligand exchange is feasible, with ICP-MS monitoring Ag leaching .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the redox behavior of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate in catalytic cycles?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous CH₃CN (0.1 M TBAPF₆) reveals Ag⁺/Ag⁰ redox couples. Comparing peak potentials with/without substrates (e.g., aryl halides) identifies intermediates in cross-coupling reactions. In situ XAFS tracks Ag coordination changes during catalysis .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

- Methodological Answer : DFT calculations (B3LYP/def2-TZVP) model ligand-Ag bond dissociation energies and transition states. For example, Ag–N bond lengths (~2.1–2.3 Å) and charge distribution maps guide predictions of nucleophilic attack sites. Benchmarking against crystallographic data (e.g., dihedral angles from ) validates accuracy .

Q. What are the thermal decomposition pathways of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, and how do they impact experimental safety?

- Methodological Answer : TGA-DSC under N₂ identifies decomposition onset (e.g., ~200°C) and exothermic peaks. GC-MS of evolved gases detects HF (m/z 20) and collidine fragments. Mitigation strategies include using Schlenk lines for high-temperature reactions and HF scavengers (e.g., CaCO₃) .

Q. How can conflicting reports on the compound’s catalytic efficiency in C–H activation be resolved?

- Methodological Answer : Cross-validation via kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) distinguishes between radical and ionic mechanisms. Controlled experiments with deuterated substrates (e.g., C₆D₅H) quantify kinetic isotope effects (KIE), resolving mechanistic contradictions .

Q. What strategies enable the integration of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate into photoactive materials?

- Methodological Answer : UV-vis spectroscopy (λmax ~300–400 nm) identifies ligand-to-metal charge transfer (LMCT) bands. Immobilization on TiO₂ nanoparticles enhances photocatalytic activity in visible-light-driven reactions (e.g., CO₂ reduction). Transient absorption spectroscopy probes excited-state lifetimes (~ns–μs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.